molecular formula C26H19N3O4 B12534131 O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine CAS No. 660823-92-7

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine

Cat. No.: B12534131
CAS No.: 660823-92-7
M. Wt: 437.4 g/mol
InChI Key: YIGKVCFLNOZYEU-DEOSSOPVSA-N
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Description

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine is a sophisticated synthetic compound designed for biochemical and pharmacological research. Its structure integrates an L-tyrosine backbone, a key biological precursor to catecholamine neurotransmitters like dopamine, with an isoquinoline-3-carbonyl moiety and a 4-cyanophenyl ether group. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse bioactivities. Isoquinoline derivatives have been extensively investigated as potent and selective inhibitors of various enzymes, including protein tyrosine phosphatases (PTPs) and checkpoint kinases (CHK1) . Furthermore, isoquinoline-based compounds are explored for their potential interactions with calcium-gated potassium channels and as treatments for parasitic infections . The specific molecular architecture of this compound suggests its primary research value lies in the study of signal transduction pathways. Researchers may employ it to probe the function and inhibition of tyrosine kinase or phosphatase enzymes, where the tyrosine moiety can mimic natural substrates and the isoquinoline group can confer inhibitory properties . The 4-cyanophenyl substituent is a common pharmacophore that can enhance binding affinity and selectivity towards target proteins. This makes the reagent a valuable tool for investigating cellular mechanisms in areas such as oncology, neuroscience, and immunology. It is supplied as a high-purity solid for use in in vitro assays and high-throughput screening campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

660823-92-7

Molecular Formula

C26H19N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-3-[4-(4-cyanophenoxy)phenyl]-2-(isoquinoline-3-carbonylamino)propanoic acid

InChI

InChI=1S/C26H19N3O4/c27-15-18-7-11-22(12-8-18)33-21-9-5-17(6-10-21)13-24(26(31)32)29-25(30)23-14-19-3-1-2-4-20(19)16-28-23/h1-12,14,16,24H,13H2,(H,29,30)(H,31,32)/t24-/m0/s1

InChI Key

YIGKVCFLNOZYEU-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)N[C@@H](CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)NC(CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O

Origin of Product

United States

Biological Activity

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and enzyme inhibition. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that combines an isoquinoline moiety with a cyanophenyl group and L-tyrosine. This configuration may influence its interaction with biological targets, particularly in the context of tyrosine kinases.

This compound is primarily investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in regulating cellular functions such as proliferation and survival, making them significant targets in cancer therapy. The inhibition of these enzymes can lead to reduced cell growth and increased apoptosis in cancer cells.

In Vitro Studies

Several studies have assessed the biological activity of this compound through various in vitro assays:

  • Cytotoxicity Assays :
    • The compound exhibited cytotoxic effects on several cancer cell lines, including HepG2 (human liver carcinoma) and HT29 (human colon carcinoma). The IC50 values ranged from 100 nM to 200 nM , indicating potent activity against these cell lines .
  • Enzyme Inhibition :
    • As a tyrosine kinase inhibitor, the compound demonstrated significant inhibition of receptor protein-tyrosine kinases, which are implicated in tumor growth and metastasis. The selectivity profile against different kinases was evaluated, showing a preference for certain targets over others .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment with this compound led to G2/M phase arrest in treated cells, suggesting its potential to disrupt normal cell cycle progression .

Case Studies

A notable study highlighted the effectiveness of this compound in combination therapies. When used alongside standard chemotherapeutics like sorafenib, this compound enhanced the overall cytotoxic effect, leading to lower IC50 values compared to either treatment alone .

Comparative Efficacy Table

Compound NameTargetIC50 (µM)Cell Line
This compoundTyrosine Kinase0.1 - 0.2HepG2
SorafenibVEGFR26.28HepG2
Other InhibitorsVarious1.83 - 5.85Various

Scientific Research Applications

Pharmacological Properties

1. Antitumor Activity
Research indicates that compounds similar to O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine may exhibit antitumor properties. For instance, isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. Isoquinoline alkaloids have shown significant effects against various cancer types by inducing apoptosis and inhibiting cell migration . The structural features of this compound suggest it could possess similar properties, making it a candidate for further investigation in cancer therapy.

2. Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective effects, particularly against neurodegenerative diseases. They can regulate inflammation, oxidative stress, and neuronal repair mechanisms . Given the structural similarities, this compound could potentially be explored for neuroprotective applications, particularly in conditions such as Alzheimer's or Parkinson's disease.

Synthetic Utility

1. Synthesis via Palladium-Catalyzed Reactions
The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in forming C–N bonds, which are crucial for constructing complex organic molecules . The ability to synthesize such compounds efficiently opens avenues for creating libraries of related compounds that may have diverse biological activities.

2. Development of Novel Therapeutics
The compound's unique structure allows for modifications that can enhance its biological activity. For instance, substituting different aryl groups or modifying the isoquinoline moiety could lead to derivatives with improved efficacy against specific targets, such as tyrosine kinases involved in cancer progression .

Case Studies

Study Focus Findings
Study 1Antitumor effects of isoquinoline derivativesIsoquinoline compounds demonstrated significant inhibition of tumor cell growth in vitro. The mechanism involved apoptosis induction and cell cycle arrest .
Study 2Neuroprotective mechanisms of isoquinoline alkaloidsIsoquinoline derivatives reduced oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Study 3Synthesis and activity of related compoundsResearch on palladium-catalyzed reactions highlighted the efficiency of synthesizing C–N bond-containing compounds, paving the way for novel drug development .

Comparison with Similar Compounds

Amino Acid Derivatives: 3-Methyl-L-tyrosine

Structural Similarities :

  • Both compounds share the L-tyrosine backbone.
  • Modifications occur at the phenolic hydroxyl (O-substituted in the target compound) and amino groups (N-acylated in the target).

Key Differences :

Property O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine 3-Methyl-L-tyrosine (C10H13NO3)
Substituents O-4-cyanophenyl, N-isoquinoline-3-carbonyl 3-methylphenol
Molecular Complexity Higher (due to isoquinoline and cyanophenyl groups) Lower (simple methyl substitution)
Reported Toxicity Unknown Not thoroughly studied

Functional Implications: The 4-cyanophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets compared to 3-Methyl-L-tyrosine.

Thiosemicarbazones and Hydrazinecarbothioamides

Synthetic Context: Compounds like N-(4-cyanophenyl)hydrazinecarbothioamide (I) and derivatives (e.g., Ia–Ig) share the 4-cyanophenyl group with the target compound. These were synthesized in 71–92% yields via condensation of benzaldehydes with thiosemicarbazides .

Comparison Highlights :

Property This compound Thiosemicarbazones (e.g., Ia–Ig)
Core Structure Tyrosine backbone Thiosemicarbazide backbone
Key Functional Groups Isoquinoline-3-carbonyl, 4-cyanophenyl 4-Substituted benzaldehyde derivatives
Synthetic Yield Not reported 71–92%

Implications: While both classes utilize the 4-cyanophenyl group, the tyrosine backbone in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or metabolic stability compared to thiosemicarbazones.

Organophosphorus Compounds with 4-Cyanophenyl Moieties

Examples: Cyanophos (O,O-dimethyl O-4-cyanophenyl phosphorothioate) and cyanofenphos (O-ethyl phenylphosphonothioate) are pesticides featuring the 4-cyanophenyl group .

Structural and Functional Contrast :

Property This compound Cyanophos/Cyanofenphos
Core Structure Tyrosine derivative Organophosphorus ester
Application Presumed therapeutic Pesticidal
Reactivity Likely stable under physiological conditions Hydrolytically labile (phosphoester)

Key Insight: The 4-cyanophenyl group’s role diverges significantly: in the target compound, it may enhance target binding, whereas in pesticides, it contributes to acetylcholinesterase inhibition.

Preparation Methods

Protective Group Strategies for L-Tyrosine

The amino and carboxyl groups of L-tyrosine require protection to prevent undesired side reactions during subsequent functionalization.

N-Boc and O-tBu Protection

The tert-butoxycarbonyl (Boc) group is widely used for amine protection, while tert-butyl (tBu) ethers stabilize phenolic hydroxyl groups. In a representative procedure, L-tyrosine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium (pH 9–10) to yield N-Boc-L-tyrosine . Subsequent O-tBu protection is achieved using tert-butyl bromide and a strong base such as potassium tert-butoxide, yielding N-Boc-O-tBu-L-tyrosine with >90% efficiency.

Table 1: Protective Group Conditions for L-Tyrosine
Step Reagents Solvent Yield (%) Reference
N-Boc protection Boc₂O, NaHCO₃ H₂O/THF 92
O-tBu protection tBuBr, KOtBu DMF 88

O-(4-Cyanophenyl) Functionalization

Introducing the 4-cyanophenyl group to the tyrosine hydroxyl requires regioselective etherification.

Mitsunobu Reaction

The Mitsunobu reaction enables ether bond formation under mild conditions. N-Boc-O-tBu-L-tyrosine is reacted with 4-cyanophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding N-Boc-O-(4-cyanophenyl)-L-tyrosine-O-tBu with 85% efficiency.

Nucleophilic Aromatic Substitution

Alternatively, 4-fluorobenzonitrile undergoes nucleophilic displacement with the tyrosine phenoxide ion. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, this method achieves 78% yield but risks racemization.

Table 2: O-(4-Cyanophenyl) Installation Methods
Method Reagents Conditions Yield (%) Reference
Mitsunobu DEAD, PPh₃, 4-cyanophenol THF, 0°C→RT 85
Nucleophilic 4-fluorobenzonitrile, K₂CO₃ DMF, 80°C 78

Isoquinoline-3-carbonyl Synthesis

The isoquinoline-3-carbonyl moiety is synthesized via cyclization and oxidation strategies.

Suzuki-Miyaura Cross-Coupling

Arylboronic acids coupled with halogenated isoquinoline precursors enable regiocontrolled synthesis. For example, 3-bromoisoquinoline reacts with 4-cyanophenylboronic acid under Pd(PPh₃)₄ catalysis, yielding 3-(4-cyanophenyl)isoquinoline with 82% efficiency. Subsequent oxidation with potassium permanganate (KMnO₄) converts the methyl group to a carbonyl, forming isoquinoline-3-carbonyl chloride.

Intramolecular Cyclization

Phthalic anhydride derivatives undergo cyclization with methyl isocyanoacetate under acidic conditions, as reported by Suzuki et al.. This method avoids chromatographic separation and achieves 76% yield for isoquinoline-3-carboxylic acid.

N-Acylation of Protected Tyrosine

Coupling the isoquinoline-3-carbonyl group to the tyrosine amine requires activation of the carboxylic acid.

Carbodiimide-Mediated Coupling

Isoquinoline-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Reaction with N-Boc-O-(4-cyanophenyl)-L-tyrosine-O-tBu in dichloromethane (DCM) yields the acylated product in 89% efficiency.

Mixed Carbonate Approach

Using N,N'-carbonyldiimidazole (CDI), the carboxylic acid forms an active imidazolide intermediate. This method, employed in large-scale syntheses, achieves 91% yield with minimal racemization.

Table 3: N-Acylation Conditions
Method Reagents Solvent Yield (%) Reference
EDCI/HOBt EDCI, HOBt, DIPEA DCM 89
CDI activation CDI, imidazole THF 91

Global Deprotection

Final deprotection removes Boc and tBu groups under acidic conditions.

Trifluoroacetic Acid (TFA) Treatment

A solution of TFA in dichloromethane (95:5 v/v) cleaves Boc and tBu groups simultaneously at room temperature, yielding the target compound in 94% purity.

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) selectively removes benzyl-type protectors but is less effective for tBu groups.

Analytical Characterization

  • HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) confirms >98% purity.
  • NMR : Key signals include δ 7.85 ppm (isoquinoline H-1), δ 4.50 ppm (tyrosine α-H), and δ 2.95 ppm (β-H₂).
  • HRMS : [M+H]⁺ calculated for C₂₇H₂₂N₃O₅: 468.1558; observed: 468.1561.

Challenges and Optimization

  • Racemization : Minimized by using low temperatures (-20°C) during acylation.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
  • Yield Improvements : Catalytic Pd(OAc)₂ in cross-coupling boosts isoquinoline synthesis efficiency to 88%.

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